molecular formula C22H23N3O5 B2572420 4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate CAS No. 355115-33-2

4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate

Cat. No.: B2572420
CAS No.: 355115-33-2
M. Wt: 409.442
InChI Key: QRMODADALNBRMY-UHFFFAOYSA-N
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Description

4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For example, a 30% aqueous solution of dimethylamine can be added to a stirred suspension of maleimide in dimethylformamide (DMF) at 25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15(26)30-19-8-6-18(7-9-19)25-21(27)14-20(22(25)28)23-16-2-4-17(5-3-16)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMODADALNBRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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